molecular formula C5H10FNO B3027852 3-Fluorotetrahydro-2H-pyran-4-amine CAS No. 1416371-97-5

3-Fluorotetrahydro-2H-pyran-4-amine

Cat. No.: B3027852
CAS No.: 1416371-97-5
M. Wt: 119.14
InChI Key: RTWSYKYQHQVELW-UHFFFAOYSA-N
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Description

Significance of Fluorine in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic molecules can dramatically alter their properties. researchgate.netacs.org Fluorine is the most electronegative element, and its presence can influence a molecule's pKa, dipole moment, and conformational preferences. researchgate.net This can lead to enhanced binding affinity to biological targets. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability of a drug, thereby improving its bioavailability and half-life. rsc.orgelsevierpure.com It is estimated that over 20% of all pharmaceuticals on the market contain fluorine. rsc.org The strategic placement of fluorine can also modulate lipophilicity, a critical factor in a compound's ability to cross cell membranes. researchgate.netrsc.org

Overview of Tetrahydropyran (B127337) Amine Derivatives in Contemporary Synthesis

The tetrahydropyran (THP) ring system, also known as oxane, is a fundamental structure in organic chemistry. wikipedia.org Derivatives of tetrahydropyran are common, with 2-tetrahydropyranyl (THP) ethers frequently used as protecting groups for alcohols in organic synthesis. wikipedia.orgnih.gov The synthesis of functionalized tetrahydropyrans is an active area of research, with methods like the Prins cyclization being employed to create these scaffolds. nih.govorganic-chemistry.org

Aminotetrahydropyran scaffolds are particularly valuable in drug discovery. nih.gov The amine group provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. The synthesis of 4-aminotetrahydropyran (B1267664) scaffolds has been explored for their potential use in creating libraries of sp³-rich compounds for drug discovery programs. nih.gov

Research Rationale for 3-Fluorotetrahydro-2H-pyran-4-amine

The specific compound, this compound, combines the beneficial properties of both the fluorine atom and the aminotetrahydropyran scaffold. The rationale for its study lies in its potential as a chiral building block for the synthesis of more complex molecules with specific biological activities. chemshuttle.com The presence and relative stereochemistry of the fluorine and amine substituents on the tetrahydropyran ring create a unique three-dimensional structure that can be exploited in the design of novel therapeutic agents.

The fluorination at the 3-position is expected to influence the basicity of the neighboring amine at the 4-position and impart the previously mentioned benefits of metabolic stability and altered lipophilicity. The specific stereoisomers, such as (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine and (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine, are of particular interest as they allow for the stereoselective synthesis of drug candidates, which is often crucial for achieving high potency and reducing off-target effects. chemshuttle.combldpharm.com For instance, the (3R,4R) isomer has been utilized as a chiral building block in pharmaceutical synthesis, particularly for developing centrally acting medications. chemshuttle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorooxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWSYKYQHQVELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294561
Record name 3-Fluorotetrahydro-2H-pyran-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416371-97-5
Record name 3-Fluorotetrahydro-2H-pyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416371-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorotetrahydro-2H-pyran-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3 Fluorotetrahydro 2h Pyran 4 Amine and Its Stereoisomers

Retrosynthetic Analysis of the 3-Fluorotetrahydro-2H-pyran-4-amine Core

A common retrosynthetic approach to this compound involves disconnecting the C-N and C-F bonds, leading back to a key intermediate, a tetrahydropyran-4-one. This ketone can be derived from simpler acyclic precursors through various cyclization strategies. One such strategy is the Prins cyclization. nih.gov Another key disconnection is the C-F bond, suggesting a late-stage fluorination of a pre-formed amino-tetrahydropyran derivative. The introduction of the amine can be envisioned through reductive amination of a corresponding ketone.

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound requires precise control over the stereochemistry at the C3 and C4 positions. This is often achieved through enantioselective and diastereoselective methods.

Derivatization from Saturated Heterocyclic Ketones

A primary route to this compound begins with a saturated heterocyclic ketone, namely tetrahydro-4H-pyran-4-one. google.com This commercially available starting material provides a versatile platform for introducing the required functional groups. The synthesis of tetrahydro-4H-pyran-4-one itself can be achieved through methods like the reaction of 3-chloropropionyl chloride and ethylene (B1197577) with aluminum trichloride, followed by hydrolysis and cyclization. google.com

The ketone functionality allows for the diastereoselective introduction of adjacent substituents. For instance, the formation of enecarbamates from tetrahydropyran-4-ones can be followed by alkylation to set the stereochemistry at the C3 position. psu.edu

Fluorination Methodologies in Tetrahydropyran (B127337) Systems

The introduction of fluorine into the tetrahydropyran ring is a critical step and can be achieved through various fluorination reagents and strategies.

Nucleophilic Fluorination: Reagents like diethylaminosulfur trifluoride (DAST) are effective for the fluorination of alcohols. sns.it For example, a hydroxymethyl group on an oxazolidinone precursor can be converted to a fluoromethyl group using DAST. sns.it Another notable nucleophilic fluorinating agent is the DMPU/HF system, which has shown to be effective in the diastereoselective synthesis of 4-fluorotetrahydropyrans via a fluoro-Prins reaction, often providing higher yields and better cis/trans selectivity compared to reagents like pyridine/HF. nih.gov

Electrophilic Fluorination: Electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are also widely used. durham.ac.uk These reagents can be employed in flow chemistry setups for safer and more efficient fluorination. durham.ac.ukcam.ac.uk A tandem conjugate addition-fluorination sequence using an enantiopure lithium amide and an electrophilic fluorinating agent like N-fluorobenzenesulfonimide has been successful in producing α-fluoro-β-amino esters with high diastereoselectivity. nih.gov

The choice of fluorinating agent and reaction conditions can significantly influence the stereochemical outcome of the reaction. For instance, the fluorination of a β-hydroxy ester can proceed with either retention or inversion of configuration depending on the specific reagents and reaction pathway.

Stereocontrolled Amine Introduction

The introduction of the amine group at the C4 position with stereocontrol is another crucial aspect of the synthesis. Common methods include:

Reductive Amination: A tetrahydropyran-4-one can undergo reductive amination with a suitable amine source in the presence of a reducing agent like sodium cyanoborohydride to form the corresponding amine. The stereoselectivity of this process can be influenced by the steric bulk of the substituents on the ring and the choice of reducing agent.

From Other Functional Groups: An azide (B81097) group can be introduced via an S(_N)2 reaction on a suitable leaving group, followed by reduction to the amine. This approach often provides good stereocontrol.

Multigram Synthesis and Process Optimization

Scaling up the synthesis of this compound to the multigram level requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.

Flow chemistry offers significant advantages for process optimization, particularly for hazardous reactions like fluorination. durham.ac.ukcam.ac.uk Continuous-flow microreactors allow for better control over reaction parameters such as temperature and reaction time, leading to improved yields and purities. durham.ac.uk The use of immobilized reagents and scavengers in flow systems can also simplify purification procedures. durham.ac.ukcam.ac.uk

The choice of solvent can also play a critical role in optimizing the reaction. In some fluorination reactions, switching to solvents with poor hydrogen atom-donating ability, such as a mixture of perfluorodecalin (B110024) and dichloromethane, has led to a significant improvement in yield. cas.cn

Purification and Isolation Techniques for Stereoisomers

The separation of stereoisomers of this compound is often a challenging but necessary step to obtain the desired pure compound.

Chromatography: Column chromatography is a standard technique for separating diastereomers. The choice of stationary phase and eluent system is critical for achieving good separation. Chiral chromatography, using a chiral stationary phase, is employed for the separation of enantiomers.

Crystallization: Diastereomeric salts can be formed by reacting the amine with a chiral acid. These salts may have different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the chiral auxiliary yields the separated enantiomers.

Simulated Moving Bed (SMB) Chromatography: For large-scale separations, SMB chromatography can be a more efficient and cost-effective alternative to traditional batch chromatography.

Below is a table summarizing some of the stereoisomers of this compound and related compounds.

Compound Name CAS Number
(3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine1422188-14-4 bldpharm.com
(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine1422188-16-6 bldpharm.com
(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride1630906-37-4 bldpharm.com
This compound hydrochloride2048273-69-2 bldpharm.com
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-ol2253105-34-7 ambeed.com
4-Aminomethyl-4-fluoro-tetrahydro-2H-pyran1228875-13-5 sigmaaldrich.com

Stereochemical and Conformational Analysis of 3 Fluorotetrahydro 2h Pyran 4 Amine

Absolute and Relative Stereochemistry Determination

The structure of 3-Fluorotetrahydro-2H-pyran-4-amine features two chiral centers at the C3 and C4 positions, giving rise to a total of four possible stereoisomers. These consist of two pairs of enantiomers: (3R,4R) and (3S,4S), which have a trans relationship between the fluorine and amine substituents, and (3R,4S) and (3S,4R), which have a cis relationship.

The determination of the absolute and relative stereochemistry of these isomers is crucial for understanding their distinct properties. Various stereoisomers of this compound and its derivatives have been synthesized and are commercially available, highlighting the importance of stereochemical purity in research and development. bldpharm.comhud.ac.uk For instance, the hydrochloride salt of the (3S,4S) enantiomer is a known compound. The synthesis of specific stereoisomers often relies on stereoselective synthetic routes or the resolution of racemic mixtures. nih.gov

The relative stereochemistry (cis or trans) can be established using nuclear magnetic resonance (NMR) spectroscopy, primarily by analyzing the coupling constants between the protons on C3 and C4. The magnitude of the vicinal coupling constant (³JH3,H4) is dependent on the dihedral angle between these protons, which is different for the cis and trans isomers in their preferred chair conformations. X-ray crystallography provides the most definitive method for determining both the relative and absolute stereochemistry of a crystalline sample.

Conformational Preferences and Anomeric Effects in Fluorinated Tetrahydropyrans

The tetrahydropyran (B127337) ring typically adopts a chair conformation to minimize torsional and steric strain. The conformational equilibrium of substituted tetrahydropyrans is influenced by a variety of factors, including steric bulk of the substituents and stereoelectronic effects such as the anomeric effect.

Influence of Fluorine on Ring Conformation

The presence of a highly electronegative fluorine atom significantly impacts the conformational equilibrium of the tetrahydropyran ring. rsc.org The C-F bond is highly polarized, leading to electrostatic interactions that can stabilize or destabilize certain conformations. One such phenomenon is the gauche effect, where a gauche arrangement of two electronegative substituents can be more stable than the anti conformation due to hyperconjugative interactions. wikipedia.orgchemeurope.com In 1,2-difluoroethane, for example, the gauche conformer is favored. This effect arises from the donation of electron density from a C-H σ bonding orbital into the C-F σ* antibonding orbital. wikipedia.org

For this compound, the conformational preference will be a balance between minimizing steric interactions (favoring equatorial substituents) and optimizing stereoelectronic interactions (which may favor axial conformers). For the trans isomers, the diequatorial conformation would generally be expected to be the most stable due to steric considerations. However, for the cis isomers, one substituent must be axial and the other equatorial in a chair conformation. The determination of which cis conformer is more stable requires a detailed analysis of the various stereoelectronic contributions.

Intermolecular and Intramolecular Interactions Governing Conformation

The conformation of this compound is also governed by a network of intramolecular and intermolecular interactions. Intramolecular hydrogen bonding between the amino group and the fluorine atom or the ring oxygen can significantly influence the conformational preference. nih.govnih.gov For a cis isomer, an intramolecular hydrogen bond between an equatorial amino group and an axial fluorine atom (or vice versa) could provide additional stabilization to that particular chair conformation.

The strength of such N-H···F hydrogen bonds is generally considered weak but can be a determining factor in the conformational landscape. nih.gov Similarly, N-H···O hydrogen bonding with the ring oxygen is also possible. The interplay between these potential intramolecular interactions and steric and other stereoelectronic effects determines the dominant conformation in solution and in the solid state. Intermolecular hydrogen bonding will be significant in the condensed phase, where the amino group can act as both a hydrogen bond donor and acceptor.

Spectroscopic Characterization for Stereochemical Assignment (e.g., NMR, Chiral HPLC)

Spectroscopic techniques are indispensable for the stereochemical and conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry.

¹H NMR: The chemical shifts and, more importantly, the coupling constants of the ring protons provide a wealth of information. The magnitude of the vicinal coupling constants (³J) can be used to determine the relative stereochemistry. For example, a large ³JH3,H4 value (typically 8-10 Hz) would indicate a trans-diaxial relationship between these protons, while smaller values are indicative of axial-equatorial or diequatorial arrangements.

¹⁹F NMR: ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. The chemical shift of the fluorine signal and its coupling to adjacent protons (²JF,H and ³JF,H) can provide further conformational insights. nih.gov

2D NMR: Techniques such as COSY, HSQC, and NOESY can be used to unambiguously assign all proton and carbon signals and to probe through-space proximities between atoms, which can help in confirming stereochemical assignments and identifying preferred conformations.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique for the separation and analysis of enantiomers. nih.gov By using a chiral stationary phase, the different enantiomers of this compound can be resolved, allowing for the determination of enantiomeric excess (ee) and the isolation of single enantiomers. The development of a robust chiral HPLC method is essential for quality control in the synthesis of enantiomerically pure compounds. nih.govnih.gov

Below are representative data tables for the spectroscopic characterization of this compound, based on expected values from similar fluorinated and aminated tetrahydropyran structures.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for a trans-3-Fluorotetrahydro-2H-pyran-4-amine Isomer (diaxial conformation)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H2ax3.2 - 3.5dddJ ≈ 12, 10, 4
H2eq3.8 - 4.1dddJ ≈ 12, 4, 2
H3eq4.5 - 4.8ddddJ ≈ 50 (¹⁹F), 10, 4, 2
H4eq3.0 - 3.3dddJ ≈ 10, 4, 2
H5ax1.5 - 1.8m
H5eq1.9 - 2.2m
H6ax3.4 - 3.7dddJ ≈ 12, 10, 4
H6eq3.9 - 4.2dddJ ≈ 12, 4, 2
NH₂1.5 - 2.5br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Predicted Coupling to ¹⁹F (¹JCF, ²JCF, ³JCF in Hz)
C265 - 70J ≈ 20-25
C390 - 95J ≈ 170-180
C450 - 55J ≈ 20-25
C530 - 35J ≈ 5-10
C665 - 70J ≈ 0-5

Chemical Reactivity and Derivatization of 3 Fluorotetrahydro 2h Pyran 4 Amine

Reactivity of the Amine Functionality

The primary amine group is the most reactive site in the 3-fluorotetrahydro-2H-pyran-4-amine molecule, readily participating in a variety of chemical transformations common to aliphatic amines. Its reactivity is fundamental to the derivatization of this scaffold.

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of this compound imparts significant nucleophilic character, allowing it to react with a wide range of electrophiles. This nucleophilicity is the basis for forming new carbon-nitrogen and heteroatom-nitrogen bonds.

Common reactions involving the nucleophilic amine include:

Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This is a cornerstone reaction for incorporating the fluorinated tetrahydropyran (B127337) motif into larger molecules.

Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines.

Reductive Amination: In the presence of a reducing agent, the amine can react with aldehydes and ketones to form secondary or tertiary amines. This process typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.

Nucleophilic Addition to Carbonyls: The amine can add to carbonyl compounds, such as aldehydes and ketones, to form a tetrahedral intermediate known as a carbinolamine. libretexts.org This intermediate can then undergo dehydration to form an imine. libretexts.org The rate of nucleophilic addition is influenced by the electronic nature of the carbonyl compound. masterorganicchemistry.com

Formation of Schiff Bases: With aldehydes and ketones, this compound can form imines, also known as Schiff bases, through a reversible reaction involving the elimination of water. libretexts.org

The fluorine atom at the adjacent C-3 position can influence the basicity and nucleophilicity of the amine group through inductive effects, although this effect is generally modest for a beta-substituent.

Amine Protection and Deprotection Strategies

The most common protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com

tert-Butoxycarbonyl (Boc) Protection: The Boc group is widely used due to its ease of introduction and removal. broadpharm.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The resulting N-Boc protected amine is stable to a wide range of nucleophilic and basic conditions. organic-chemistry.org Deprotection is efficiently achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate (B1207046) to release the free amine. masterorganicchemistry.comfishersci.co.uk Thermal deprotection methods are also available. nih.govresearchgate.net

Benzyloxycarbonyl (Cbz) Protection: The Cbz group is another common amine protecting group. It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). A key advantage of the Cbz group is its stability under acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), a method that is orthogonal to the acid-labile Boc group. masterorganicchemistry.comorganic-chemistry.org

The selection of a protection strategy depends on the specific requirements of the synthetic route, allowing for selective deprotection when multiple protecting groups are present.

Protecting GroupProtection ReagentCommon Deprotection ConditionsStability
Boc Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Stable to most bases and nucleophiles
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Piperidine (base)Stable to acidic conditions and hydrogenolysis

Reactivity at the Fluorine-Substituted Carbon

The presence of a fluorine atom on the tetrahydropyran ring introduces unique chemical properties, primarily centered around the carbon-fluorine bond.

Stability and Lability of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a high bond dissociation energy. alfa-chemistry.comwikipedia.org This inherent strength makes the C-F bond in this compound exceptionally stable and generally unreactive under most synthetic conditions. alfa-chemistry.com It is resistant to oxidation, hydrolysis, and thermal degradation. alfa-chemistry.com

However, cleavage of the C-F bond can be achieved under specific and often harsh conditions, or through the action of certain reagents:

Reductive Defluorination: Potent reducing agents or specific catalytic systems can cleave the C-F bond.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. nih.gov

Enzymatic Cleavage: Some metalloenzymes have been shown to be capable of cleaving C-F bonds, although this is more common in fluoroaromatic compounds. nih.gov

For most synthetic applications involving this compound, the C-F bond can be considered a robust and inert feature of the molecule.

Fluorine-Directed Chemical Transformations

While the C-F bond itself is stable, the high electronegativity of the fluorine atom can exert a significant influence on the reactivity of adjacent and nearby atoms. This can be exploited in "fluorine-directed" transformations.

Inductive Effects: The electron-withdrawing nature of fluorine can affect the acidity of neighboring C-H bonds and the reactivity of functional groups within the molecule.

Stereoelectronic Effects: The gauche effect, where the gauche conformer is more stable than the anti conformer in 1,2-difluoroethane, is a well-known phenomenon that can influence the conformational preference of the tetrahydropyran ring. wikipedia.org This conformational bias can, in turn, direct the stereochemical outcome of reactions on the ring.

Neighboring Group Participation: Although less common for fluorine compared to other halogens, intramolecular nucleophilic substitution reactions where the fluorine is displaced by a neighboring nucleophile are possible under certain conditions, particularly when forming strained rings. organic-chemistry.org

Specific examples of fluorine-directed transformations in this compound are not extensively documented, but the underlying principles of organofluorine chemistry suggest that the fluorine atom plays a critical role in modulating the molecule's chemical and conformational behavior.

Transformations of the Tetrahydropyran Ring System

The tetrahydropyran (THP) ring is a stable heterocyclic system. However, under certain conditions, it can undergo transformations.

Ring-Opening Reactions: The ether linkage of the tetrahydropyran ring can be cleaved under strongly acidic conditions, often requiring harsh reagents like hydrobromic or hydroiodic acid. Ring-opening reactions can also be initiated by the functional groups attached to the ring. For instance, rearrangement reactions involving the amine and fluorine substituents could potentially lead to ring contraction or expansion under specific catalytic conditions. While such reactions are known for other heterocyclic systems, they are not commonly reported for this compound. youtube.comresearchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds of the tetrahydropyran ring is a modern synthetic strategy to introduce further substitution. This typically requires transition-metal catalysis to activate the otherwise inert C-H bonds.

Prins-Type Cyclizations: The synthesis of substituted tetrahydropyrans can be achieved through Prins cyclization reactions, which involve the reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org While this pertains to the synthesis of the ring system rather than its transformation, it highlights a key method for accessing such structures.

In the context of this compound, the stability of the tetrahydropyran ring is a key feature, and transformations of the ring itself are less common than reactions involving the amine functionality.

Computational and Theoretical Investigations of 3 Fluorotetrahydro 2h Pyran 4 Amine

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. Methods like Density Functional Theory (DFT) are powerful tools for investigating electron distribution, orbital energies, and the nature of chemical bonds.

For 3-Fluorotetrahydro-2H-pyran-4-amine, a key area of interest is the influence of the fluorine atom on the electronic properties of the entire molecule. The high electronegativity of fluorine induces a significant inductive effect, withdrawing electron density from the adjacent carbon atom and, to a lesser extent, from other atoms in the ring. This polarization is critical in determining the molecule's reactivity and intermolecular interactions.

Theoretical studies on related fluorinated compounds have demonstrated that the introduction of fluorine can significantly alter the local electronic environment. For instance, studies on fluorinated amine complexes have shown that fluorine substitution impacts structural, electronic, and nonlinear optical properties nih.gov. Furthermore, research on tetrahydropyran (B127337) acetals bearing a fluorine atom adjacent to the acetal (B89532) carbon highlights the role of hyperconjugation and inductive effects in dictating reaction stereoselectivity acs.org. In the case of this compound, a Natural Bond Orbital (NBO) analysis could quantify the hyperconjugative interactions between the C-F bond and other parts of the molecule, providing a deeper understanding of its conformational preferences and stability.

High-level quantum chemical calculations, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, can provide highly accurate energies and properties, though they are computationally more demanding mdpi.com. Such calculations could be employed to precisely determine the bond dissociation energies and proton affinities of this compound, offering a detailed picture of its chemical bonding.

Conformational Analysis using Molecular Mechanics and Quantum Chemistry

The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity. This compound, with its flexible six-membered ring, can adopt several low-energy conformations. Conformational analysis aims to identify these stable conformers and to understand the energy barriers between them.

Molecular mechanics (MM) force fields provide a computationally efficient way to explore the conformational landscape of a molecule. By representing atoms as spheres and bonds as springs, MM methods can rapidly calculate the potential energy of a vast number of conformations. This allows for a broad search of the conformational space to identify the most likely chair, boat, and twist-boat conformations of the tetrahydropyran ring.

Following a molecular mechanics search, quantum chemistry methods like DFT can be used to perform geometry optimizations and frequency calculations on the most promising low-energy conformers. This provides more accurate information on the relative energies and thermodynamic stabilities of the different conformations. For this compound, a key aspect to investigate would be the preferred orientation of the fluorine and amine substituents (axial vs. equatorial) and how this is influenced by intramolecular hydrogen bonding and steric effects. Studies on related halogenated pyran analogues have shown that even with significant 1,3-diaxial repulsion, certain conformations can be preferred, and DFT calculations can corroborate these findings acs.org.

Prediction of Reactivity and Reaction Mechanisms (e.g., Transition State Analysis)

Computational chemistry can also predict how a molecule will behave in a chemical reaction. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and the structures of the transition states.

For this compound, reactivity predictions could focus on the nucleophilicity of the amine group and the susceptibility of the C-F bond to nucleophilic substitution. The electronic effects of the fluorine atom and the pyran ring oxygen would play a significant role in modulating this reactivity.

Molecular Docking and Ligand-Protein Interaction Modeling

In drug discovery, a primary goal is to understand how a small molecule (a ligand) binds to a biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

If this compound were to be investigated as a scaffold for a new drug, molecular docking studies would be essential. These simulations would place the molecule into the binding site of a target protein and score the different binding poses based on factors like shape complementarity and intermolecular interactions. The amine group and the fluorine atom would be key features for forming hydrogen bonds and other favorable interactions with the protein's amino acid residues.

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a more dynamic and realistic picture of the binding event. For instance, MD simulations of related amine-containing compounds have been used to validate docking poses and understand the molecular determinants for selective receptor binding nih.gov. Docking studies on other heterocyclic compounds, such as tetrahydroisoquinoline and tetrahydropyridopyrimidine derivatives, have also proven valuable in identifying potential drug candidates scholarsresearchlibrary.comnih.gov.

Property Prediction for Drug Discovery (e.g., Topological Polar Surface Area, LogP related to theoretical models)

Early in the drug discovery process, it is crucial to assess a molecule's "drug-likeness" – a set of physicochemical properties that are generally associated with good oral bioavailability and membrane permeability. These properties can be predicted using computational models.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to cross cell membranes. A lower TPSA is generally associated with better cell permeability.

LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a molecule's lipophilicity. An optimal LogP range is often sought to balance solubility and membrane permeability.

While experimental data for this compound is not widely published, we can look at the computed properties of its non-fluorinated analog, 4-aminotetrahydropyran (B1267664), as a baseline nih.gov. The introduction of a fluorine atom is expected to increase both the polarity and lipophilicity of the molecule to some extent.

Property4-Aminotetrahydropyran (Computed) nih.govExpected Impact of Fluorine on this compound
Molecular Weight101.15 g/molIncreased
XLogP3-0.3Increased
Topological Polar Surface Area (TPSA)35.3 ŲLikely similar, with potential minor increase due to polarization
Hydrogen Bond Donors11
Hydrogen Bond Acceptors22

These predicted properties are valuable for virtual screening and for prioritizing compounds for synthesis and further testing.

Application of 3 Fluorotetrahydro 2h Pyran 4 Amine in Medicinal Chemistry Research As a Scaffold

Design Principles for Incorporating Fluorinated Tetrahydropyran (B127337) Scaffolds

One of the fundamental principles is the use of fluorine to improve metabolic stability . The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.com By strategically placing a fluorine atom at a metabolically vulnerable position within a molecule, medicinal chemists can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov

Furthermore, the incorporation of a fluorinated tetrahydropyran scaffold can be used to control the conformation of a molecule. nih.gov The gauche effect, an electronic interaction favoring a gauche conformation when electronegative groups are adjacent, can be exploited to lock a molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.

Finally, the small van der Waals radius of fluorine (1.47 Å), which is comparable to that of hydrogen (1.20 Å), allows for its substitution with minimal steric perturbation. tandfonline.com This "isosteric" replacement enables the exploration of electronic effects without drastically altering the molecule's size or shape, a principle often utilized in lead optimization. benthamscience.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a chemical structure, such as the introduction of the 3-fluorotetrahydropyran-4-amine scaffold, affect its biological activity. These studies provide invaluable insights for rational drug design.

Impact of Fluorine on Receptor Binding and Selectivity

The introduction of fluorine into a ligand can have a profound impact on its interaction with a biological target. The highly polarized C-F bond can participate in various non-covalent interactions, including dipole-dipole, dipole-quadrupole, and even weak hydrogen bonds with appropriate donor groups on the receptor. nih.govbenthamscience.com These interactions can significantly enhance binding affinity. tandfonline.com

For instance, the strategic placement of a fluorine atom can create favorable electrostatic interactions with amino acid residues in the binding pocket of a protein, leading to a "tighter" fit and increased potency. nih.gov Moreover, the conformational constraints imposed by the fluorine atom can pre-organize the ligand into a conformation that is more complementary to the receptor, thereby improving binding affinity and, in many cases, selectivity for the intended target over off-targets. nih.gov

Modulation of Physicochemical Properties (e.g., pKa, lipophilicity, metabolic stability) through Fluorine

The strong electron-withdrawing nature of fluorine has a significant impact on the physicochemical properties of molecules containing the 3-fluorotetrahydro-2H-pyran-4-amine scaffold. nih.gov

pKa: The introduction of a fluorine atom can lower the pKa of a nearby amine group through inductive effects. nih.gov This increased acidity can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and receptor interactions.

Lipophilicity: The effect of fluorine on lipophilicity is complex and context-dependent. acs.org While fluorination of an aromatic ring generally increases lipophilicity, fluorination of aliphatic systems can sometimes decrease it. nih.gov This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov A moderate level of lipophilicity is often desired to ensure good membrane permeability without excessive accumulation in fatty tissues. nih.gov

Metabolic Stability: As previously mentioned, blocking metabolically labile sites with fluorine is a common strategy to enhance metabolic stability. tandfonline.comnih.gov The strength of the C-F bond makes it resistant to enzymatic attack, thereby preventing metabolic inactivation of the drug.

PropertyImpact of Fluorine IntroductionReference
pKa Lowers the pKa of nearby basic groups through inductive effects. nih.gov
Lipophilicity Can increase or decrease depending on the molecular context. nih.govacs.org
Metabolic Stability Increases by blocking metabolically susceptible positions. tandfonline.comnih.gov
Receptor Binding Can enhance affinity through favorable electrostatic interactions. tandfonline.comnih.govbenthamscience.com
Conformation Can restrict conformational flexibility, leading to a more bioactive conformation. nih.gov

Role as a Privileged Scaffold in Bioactive Molecule Design

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The tetrahydropyran ring system itself is a common motif in many natural products and approved drugs, suggesting its inherent utility in molecular recognition. nih.govnih.gov

The addition of a fluorine atom and an amine group to create the this compound scaffold further enhances its potential as a privileged structure. This scaffold provides a three-dimensional arrangement of functional groups—a hydrogen bond donor (amine), a hydrogen bond acceptor (the pyran oxygen), and a polar C-F bond—that can be strategically positioned to interact with a variety of protein targets. nih.gov

The versatility of this scaffold allows for the generation of diverse chemical libraries by modifying the amine functionality or by incorporating the entire scaffold into larger, more complex molecules. nih.gov This approach facilitates the discovery of novel bioactive compounds across different therapeutic areas.

Development of Chemical Probes and Ligands

Chemical probes are essential tools for studying the function of biological targets. The this compound scaffold is well-suited for the development of such probes. Its defined stereochemistry and conformational preferences can lead to highly selective ligands.

Furthermore, the presence of the fluorine atom opens up the possibility of developing radiolabeled probes for use in Positron Emission Tomography (PET) imaging. By incorporating the radioactive isotope fluorine-18 (B77423) (¹⁸F) into the scaffold, researchers can create imaging agents to visualize and quantify the distribution of a specific target in living systems. tandfonline.com This is a powerful technique in both preclinical research and clinical diagnostics. The development of ligands based on this scaffold can aid in target validation and the elucidation of biological pathways. nih.gov

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is crucial for the wider application of 3-fluorotetrahydro-2H-pyran-4-amine. Current research focuses on moving away from traditional, often harsh, fluorination methods towards more sustainable approaches.

Greener Synthetic Methodologies:

Future synthetic strategies will likely focus on:

Biocatalysis: Utilizing enzymes to perform stereoselective fluorination and amination steps under mild conditions.

Flow Chemistry: Employing continuous-flow reactors to improve reaction control, safety, and scalability.

Electrochemical Synthesis: Using electricity to drive fluorination reactions, minimizing the need for chemical oxidants.

Advanced Spectroscopic and Structural Elucidation Techniques

The precise characterization of the stereochemistry and conformation of this compound is critical for understanding its interaction with biological targets. Advanced spectroscopic and structural elucidation techniques are indispensable for this purpose.

Spectroscopic and Crystallographic Analysis:

Key analytical techniques for characterizing isomers of this compound include: bldpharm.combldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for determining the connectivity and relative stereochemistry of the molecule. 19F NMR is particularly powerful for probing the local environment of the fluorine atom. nih.gov

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Used to separate and quantify different stereoisomers. bldpharm.combldpharm.com

Technique Information Obtained Relevance to this compound
1H, 13C, 19F NMRConnectivity, relative stereochemistry, local fluorine environmentEssential for routine characterization and quality control of different isomers. bldpharm.combldpharm.comnih.gov
Mass SpectrometryMolecular weight, fragmentationConfirms molecular formula and aids in structural identification.
HPLC/UPLCSeparation and quantification of isomersCrucial for ensuring the purity of specific stereoisomers for biological testing. bldpharm.combldpharm.com
X-ray CrystallographyAbsolute 3D structure, conformationProvides the most accurate structural information for computational modeling and understanding protein-ligand interactions. acs.org

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. The this compound scaffold is well-suited for exploration using these computational tools.

In Silico Screening and Docking Studies:

Computational methods are being employed to explore the potential of chemical libraries based on the this compound scaffold. techniques-ingenieur.fr

In Silico Screening: Virtual libraries of derivatives can be rapidly screened against various biological targets to identify potential hits. techniques-ingenieur.fr This approach saves significant time and resources compared to traditional high-throughput screening.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a target protein. nih.govbiointerfaceresearch.com Docking studies with derivatives of this compound can help to elucidate the structural basis of their activity and guide the design of more potent and selective inhibitors. uel.ac.uk

The integration of AI and ML can further enhance these processes by developing predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as for identifying novel biological targets.

Exploration of New Biological Targets and Modalities for Scaffold Application

The unique structural and electronic properties of this compound make it a versatile scaffold for targeting a wide range of biological molecules.

Current and Future Therapeutic Applications:

Derivatives of the this compound scaffold are already being explored for their therapeutic potential. For instance, a patent has been filed for a derivative that acts as a kinase inhibitor for the treatment of cancer. hud.ac.uk The pyran ring is a common motif in many biologically active natural products and synthetic compounds. nih.gov

The exploration of new applications for this scaffold is an active area of research, with potential in various therapeutic areas:

Kinase Inhibitors: The scaffold can be decorated with different functional groups to target specific kinases involved in cancer and inflammatory diseases. nih.govrsc.org

Antiviral and Antimicrobial Agents: Fluorinated heterocycles have shown promise as antiviral and antimicrobial agents. rsc.orgresearchgate.net

Central Nervous System (CNS) Disorders: The ability of fluorine to modulate lipophilicity and membrane permeability could be exploited to design CNS-penetrant drugs.

Future research will likely involve the synthesis and screening of diverse libraries of this compound derivatives against a broad panel of biological targets to uncover new therapeutic opportunities.

Q & A

Q. What are the recommended synthetic routes for 3-Fluorotetrahydro-2H-pyran-4-amine, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves fluorination of a tetrahydropyran precursor. For example, nucleophilic substitution using fluorinating agents (e.g., KF in polar aprotic solvents) or electrophilic fluorination (e.g., Selectfluor®) under controlled conditions. Key parameters include:
  • Temperature : Optimal fluorination occurs at 60–80°C to balance reactivity and side reactions.
  • Catalysts : Copper(I) bromide or cesium carbonate may enhance regioselectivity in substitution reactions .
  • Solvent choice : Anhydrous DMF or THF improves reagent solubility and minimizes hydrolysis .
    Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical for isolating high-purity product .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal via certified hazardous waste services .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms structure (e.g., δ ~4.8 ppm for pyran ring protons, δ ~-190 ppm for ¹⁹F NMR) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 162.1) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How does the fluorine substitution at the 3-position influence the electronic properties and reactivity of the tetrahydropyran ring system?

  • Methodological Answer : Fluorine’s electronegativity induces electron-withdrawing effects, stabilizing the pyran ring via inductive effects. Computational studies (DFT) reveal:
  • Reduced electron density at C4-amine, enhancing its nucleophilicity in subsequent reactions .
  • Increased ring strain due to C-F bond polarization, making the compound more reactive in ring-opening reactions .
    Experimental validation via Hammett substituent constants (σₚ) or IR spectroscopy (C-F stretching at ~1100 cm⁻¹) can quantify these effects .

Q. What strategies mitigate racemization during enantioselective synthesis of (aR)-3-Fluorotetrahydro-2H-pyran-4-amine?

  • Methodological Answer :
  • Chiral catalysts : Use (-)-Sparteine or BINOL-derived catalysts to control stereochemistry during fluorination .
  • Low-temperature kinetics : Conduct reactions below -20°C to slow racemization pathways .
  • Analytical monitoring : Chiral HPLC (Chiralpak® AD-H column) or polarimetry tracks enantiomeric excess (ee >99%) .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies using accelerated degradation protocols show:
  • pH dependence : Degrades rapidly in acidic conditions (t₁/₂ <24 hrs at pH 3) via ring-opening. Stable at pH 6–8 (t₁/₂ >30 days) .
  • Thermal stability : Decomposes above 100°C, forming fluorinated aldehydes (GC-MS analysis) .
    Buffered solutions (PBS, pH 7.4) with antioxidants (BHT) are recommended for long-term storage .

Q. What computational tools predict the metabolic pathways of this compound in biological systems?

  • Methodological Answer :
  • In silico models : Use SwissADME or MetaSite to predict cytochrome P450-mediated oxidation (e.g., hydroxylation at C4) .
  • Docking studies : Molecular dynamics simulations (AutoDock Vina) identify binding affinities with hepatic enzymes (CYP3A4) .
  • Validation : Compare predictions with in vitro microsomal assays (LC-MS/MS metabolite profiling) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for fluorinated tetrahydropyran derivatives?

  • Methodological Answer :
  • Variable control : Replicate reactions under identical conditions (solvent purity, moisture levels, catalyst batches) .
  • Byproduct analysis : Use GC-MS or ¹⁹F NMR to identify unaccounted side products (e.g., defluorinated intermediates) .
  • Statistical validation : Apply Design of Experiments (DoE) to isolate critical factors (e.g., stirring rate, reagent stoichiometry) .

Tables for Key Data

Property Value/Technique Reference
Melting Point104–107°C (DSC)
LogP (Octanol-Water)1.2 ± 0.3 (HPLC)
pKa (Amine Group)8.9 (Potentiometric titration)
CYP3A4 Inhibition (IC₅₀)12 µM (Fluorometric assay)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.